Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo-
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Overview
Description
Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- is an organic compound with the molecular formula C10H12BrNO It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-bromophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- typically involves the reaction of 4-bromobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromophenyl group can enhance the binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo-
- Butanamide, N-(4-fluorophenyl)-N-hydroxy-3-oxo-
- Butanamide, N-(4-methylphenyl)-N-hydroxy-3-oxo-
Uniqueness
Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
61563-99-3 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10BrNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI Key |
RXCUFRDQSFQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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